(E)-3-(4-chlorophenyl)prop-2-en-1-ol
Overview
Description
“(E)-3-(4-chlorophenyl)prop-2-en-1-ol”, also known as “1-(4-chlorophenyl)prop-2-en-1-ol” or “4-Chloro-α-ethenylbenzenemethanol”, is a chemical compound with the molecular formula C9H9ClO . It has a molecular weight of 168.62016 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring (C6H5-) attached to a prop-2-en-1-ol group (C3H5O-) with a chlorine atom (Cl) substituted at the 4th position of the benzene ring .Physical And Chemical Properties Analysis
This compound has a boiling point of 122-123 °C (at a pressure of 10 Torr) and a predicted density of 1.170±0.06 g/cm3 . Its pKa value is predicted to be 13.41±0.20 .Scientific Research Applications
Molecular Structure and Spectroscopy
(E)-3-(4-Chlorophenyl)prop-2-en-1-ol and its derivatives have been extensively studied for their molecular structure and spectroscopy. For instance, a derivative (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was synthesized and analyzed using FT-IR spectrum and X-ray diffraction studies. The compound's vibrational wavenumbers were calculated using Hartree-Fock (HF) and Density Functional Theory (DFT) methods, providing insights into the molecule's stability and hyper-conjugative interactions (Najiya et al., 2014).
Optical and Nonlinear Optical Properties
The nonlinear optical (NLO) properties of certain derivatives have been a subject of research, highlighting their potential in semiconductor devices. A study investigated the linear optical, second and third-order NLO properties of various chalcone derivatives, including (E)-3-(4-Chlorophenyl)-1-(2-furyl)prop-2-en-1-one. These compounds showed potential as electron transport materials in organic semiconductor devices due to their significant electron transfer integral values (Shkir et al., 2019).
Chemical Reactivity and Electronic Properties
Another aspect of research focuses on the chemical reactivity and electronic properties of these compounds. For example, (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one was examined for its geometrical entities, electronic properties, and chemical reactivity using DFT methods. This detailed investigation included studying the molecule's bond lengths, bond angles, Mulliken atomic charges, and molecular electrostatic potential surface (Adole et al., 2020).
Crystal Structure Analysis
The crystal structure of various derivatives is also a significant area of study. The crystal structure of (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one, for example, was examined, revealing weak intermolecular interactions and the formation of a supramolecular zigzag chain. These studies are crucial for understanding the compound's stability and potential applications in material science (Fun et al., 2008).
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of this compound derivatives. This includes the synthesis of chalcone derivatives, their crystal structures, and Hirshfeld surface studies. These compounds have been synthesized via the Claisen-Schmidt condensation reaction and characterized using various spectroscopic techniques (Salian et al., 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(E)-3-(4-chlorophenyl)prop-2-en-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6,11H,7H2/b2-1+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMHVOCTLZMPRY-OWOJBTEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CCO)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/CO)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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